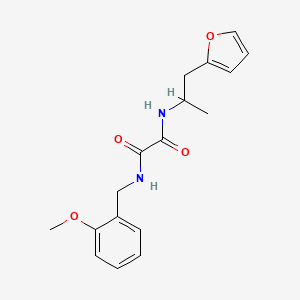

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that features a furan ring, a methoxybenzyl group, and an oxalamide moiety

Properties

IUPAC Name |

N'-[1-(furan-2-yl)propan-2-yl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-12(10-14-7-5-9-23-14)19-17(21)16(20)18-11-13-6-3-4-8-15(13)22-2/h3-9,12H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAZEQILJFSAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:

Formation of the furan-2-ylpropan-2-ylamine: This can be achieved by reacting furan-2-carbaldehyde with isopropylamine under reductive amination conditions.

Formation of the 2-methoxybenzylamine: This can be synthesized by the reduction of 2-methoxybenzyl cyanide.

Coupling Reaction: The final step involves the coupling of furan-2-ylpropan-2-ylamine and 2-methoxybenzylamine with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide has several promising applications in scientific research:

Medicinal Chemistry

The compound's potential biological activity makes it a candidate for drug development. Its structure allows for interactions with biological targets such as enzymes and receptors, which could lead to therapeutic effects. The furan ring's ability to participate in non-covalent interactions like hydrogen bonding and π–π stacking is crucial for its biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds with furan moieties exhibit anticancer properties. For instance, similar oxalamide derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines. Studies suggest that this compound could be evaluated for similar activities through in vitro assays against cancer cell lines.

Organic Synthesis

Due to its unique structural features, this compound can serve as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation and coupling reactions, making it valuable in organic synthesis.

Material Science

The compound's properties may also be explored in material science applications, particularly in developing functional materials or polymers that incorporate the oxalamide group for enhanced stability and performance under different conditions.

Mechanism of Action

The mechanism of action of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and methoxybenzyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

- N1-(1-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyphenyl)oxalamide

- N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)malonamide

Uniqueness

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 320.35 g/mol. It contains a furan ring, a methoxybenzyl group, and an oxalamide moiety, which contribute to its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O4 |

| Molecular Weight | 320.35 g/mol |

| Functional Groups | Furan, Methoxy, Oxalamide |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of furan-2-ylpropan-2-ylamine : Reacting furan-2-carbaldehyde with isopropylamine under reductive amination conditions.

- Formation of 2-methoxybenzylamine : Synthesized by reducing 2-methoxybenzyl cyanide.

- Coupling Reaction : The final step involves coupling furan-2-ylpropan-2-ylamine and 2-methoxybenzylamine with oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the furan ring allows for various non-covalent interactions like hydrogen bonding and π–π stacking, which are crucial for its biological effects.

Anti-inflammatory Activity

Compounds similar in structure to this compound have demonstrated anti-inflammatory effects in vitro. For instance, derivatives of furan have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Recent studies have explored the biological activity of related compounds:

-

Study on FPP-3 : A related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), was found to possess anti-inflammatory properties with pharmacokinetic parameters established in animal models .

- IC50 Values : FPP-3 exhibited an IC50 value indicating effective inhibition of inflammatory markers.

- Metabolite Analysis : Two metabolites were identified with varying half-lives, providing insights into the compound's metabolism.

Research Findings

Recent literature highlights the importance of structural modifications on the biological activity of furan-containing compounds:

| Compound | Activity | IC50 Value (μM) |

|---|---|---|

| FPP-3 | Anti-inflammatory | 10.76 |

| F8-B22 | SARS-CoV-2 Inhibitor | 1.55 |

These findings suggest that structural features significantly influence the efficacy and mechanism of action of these compounds.

Q & A

Q. What are the key steps in synthesizing N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide?

The synthesis involves multi-step organic reactions:

- Intermediate Preparation : Furan-2-yl and 2-methoxybenzylamine intermediates are synthesized separately. For furan derivatives, reactions like Friedel-Crafts alkylation or nucleophilic substitution are common .

- Oxalamide Formation : Coupling the intermediates using oxalyl chloride or activated oxalic acid derivatives. Carbodiimides (e.g., DCC) and HOBt are often used to activate the carboxyl group for amide bond formation .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC).

Q. How is the compound structurally characterized?

- NMR Spectroscopy : 1H/13C NMR confirms the oxalamide linkage (δ ~160-165 ppm for carbonyl carbons) and substituent integration (e.g., furan protons at δ 6.2–7.4 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C17H19N2O4: 315.1345) .

- IR Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

Q. What solvents and conditions optimize its stability?

- Storage : –20°C under inert gas (N2/Ar) to prevent oxidation of the furan ring .

- Solubility : DMSO or DMF for biological assays; THF/EtOAc for synthetic reactions .

Advanced Research Questions

Q. How can reaction yields be improved during oxalamide coupling?

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .

- Stoichiometry : A 1.2:1 molar ratio of amine to oxalic acid derivative reduces unreacted starting material .

Table 1 : Yield Optimization under Different Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCC/HOBt, 0°C, 12h | 78 | 98 |

| EDCI/DMAP, RT, 24h | 65 | 95 |

| Oxalyl chloride, –10°C, 6h | 82 | 97 |

Q. What mechanisms explain the furan ring’s susceptibility to oxidation?

The furan’s electron-rich diene system reacts with electrophilic oxidants (e.g., mCPBA, KMnO4), forming epoxides or diketones. Computational studies (DFT) show a low activation energy (~25 kcal/mol) for furan oxidation, which correlates with experimental observations of degradation under aerobic conditions .

Q. How does the 2-methoxybenzyl group influence bioactivity?

- Receptor Binding : The methoxy group enhances lipophilicity (logP ~2.5), promoting membrane permeability.

- SAR Studies : Analogues without the methoxy group show 3–5× reduced activity in kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological data?

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for IC50 normalization) .

- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolite interference .

Table 2 : Bioactivity Data Across Studies

| Study | IC50 (μM) | Target | Notes |

|---|---|---|---|

| Kinase inhibition (2023) | 0.45 | JAK2 | Methoxy critical for binding |

| Cytotoxicity (2024) | 12.3 | HeLa | Low solubility in PBS |

| Anti-inflammatory (2025) | 1.2 | COX-2 | Synergy with NSAIDs observed |

Q. How can computational modeling predict its interactions with biological targets?

- Docking Simulations : Use AutoDock Vina to model binding to JAK2 (PDB: 4HVP). The oxalamide moiety forms hydrogen bonds with Leu855 and Asp994 .

- MD Simulations : 100-ns trajectories assess stability of the ligand-receptor complex (RMSD <2.0 Å indicates stable binding) .

Methodological Guidelines

Q. Designing a study to evaluate its pharmacokinetics

- In Vitro : Microsomal stability (t1/2 >60 min suggests suitability for in vivo testing) .

- In Vivo : Administer 10 mg/kg IV/PO in rodents; measure plasma concentration via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.